
1-Benzyl 3-ethyl (3R)-3-methylpiperidine-1,3-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzyl 3-ethyl (3R)-3-methylpiperidine-1,3-dicarboxylate is a complex organic compound belonging to the piperidine family. Piperidines are six-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry and organic synthesis. This compound is characterized by its unique structure, which includes a benzyl group, an ethyl group, and a methyl group attached to a piperidine ring.
Preparation Methods
The synthesis of 1-Benzyl 3-ethyl (3R)-3-methylpiperidine-1,3-dicarboxylate can be achieved through various synthetic routes. One common method involves the alkylation of a piperidine derivative with benzyl and ethyl halides under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the piperidine nitrogen, allowing it to act as a nucleophile and attack the alkyl halides.
Industrial production methods may involve more efficient and scalable processes, such as continuous flow synthesis or the use of catalytic systems to enhance reaction rates and yields. These methods are designed to produce the compound in large quantities while maintaining high purity and consistency.
Chemical Reactions Analysis
1-Benzyl 3-ethyl (3R)-3-methylpiperidine-1,3-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide. This reaction typically targets the benzyl group, converting it to a carboxylic acid or aldehyde.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions may reduce carbonyl groups present in the compound to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or ethyl groups. Common reagents for these reactions include alkyl halides and nucleophiles such as amines or thiols.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyl group may yield benzaldehyde or benzoic acid, while reduction of carbonyl groups may produce alcohols.
Scientific Research Applications
1-Benzyl 3-ethyl (3R)-3-methylpiperidine-1,3-dicarboxylate has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the construction of more complex molecules. It serves as a precursor for the synthesis of various pharmaceuticals and agrochemicals.
Biology: In biological research, the compound is studied for its potential interactions with biological targets, such as enzymes or receptors. It may be used in the development of new drugs or as a tool to study biochemical pathways.
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in the fields of neurology and psychiatry. It may exhibit activity as a neurotransmitter modulator or receptor agonist/antagonist.
Industry: In industrial applications, the compound can be used in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Benzyl 3-ethyl (3R)-3-methylpiperidine-1,3-dicarboxylate involves its interaction with molecular targets such as receptors or enzymes. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. For example, it may act as an agonist or antagonist at neurotransmitter receptors, influencing signal transduction pathways and cellular responses.
The exact pathways involved depend on the specific biological context and the target molecules. Detailed studies are required to elucidate the precise mechanisms by which the compound exerts its effects.
Comparison with Similar Compounds
1-Benzyl 3-ethyl (3R)-3-methylpiperidine-1,3-dicarboxylate can be compared with other similar compounds, such as:
This compound: This compound shares a similar core structure but may have different substituents or stereochemistry, leading to variations in its chemical and biological properties.
Piperidine derivatives: Other piperidine derivatives, such as piperidine-1-carboxylates or piperidine-3-carboxylates, may exhibit similar reactivity and applications but differ in their specific functional groups and substituents.
The uniqueness of this compound lies in its specific combination of substituents and stereochemistry, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C17H23NO4 |
|---|---|
Molecular Weight |
305.4 g/mol |
IUPAC Name |
1-O-benzyl 3-O-ethyl (3R)-3-methylpiperidine-1,3-dicarboxylate |
InChI |
InChI=1S/C17H23NO4/c1-3-21-15(19)17(2)10-7-11-18(13-17)16(20)22-12-14-8-5-4-6-9-14/h4-6,8-9H,3,7,10-13H2,1-2H3/t17-/m1/s1 |
InChI Key |
JFARWSFILDKQQJ-QGZVFWFLSA-N |
Isomeric SMILES |
CCOC(=O)[C@@]1(CCCN(C1)C(=O)OCC2=CC=CC=C2)C |
Canonical SMILES |
CCOC(=O)C1(CCCN(C1)C(=O)OCC2=CC=CC=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


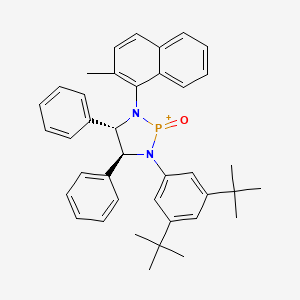
![n-(4-{[(2,2-Diethoxyethyl)amino]methyl}-2,5-dimethylphenyl)acetamide](/img/structure/B14017707.png)
![5-bromoimidazo[1,5-a]pyridine HCl](/img/structure/B14017715.png)
![N-[5-(2,2-diethoxyethylamino)-6-oxo-1H-pyrimidin-2-yl]acetamide](/img/structure/B14017721.png)
![4-Amino-2-[(hydroxymethyl)amino]phenol](/img/structure/B14017732.png)
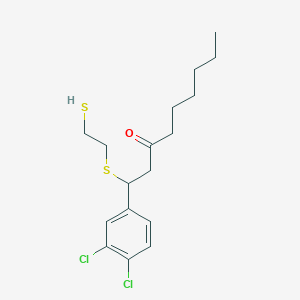
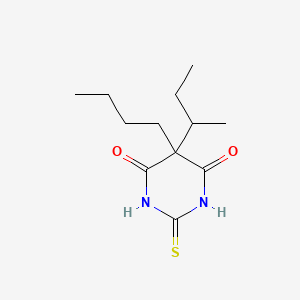
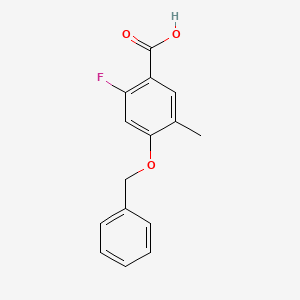
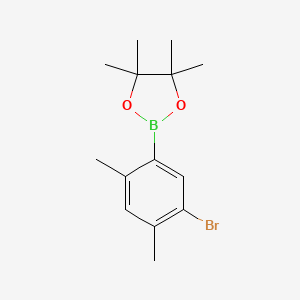
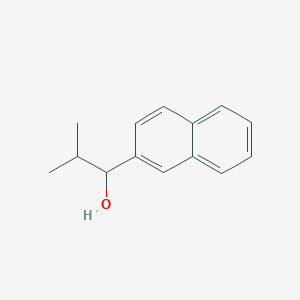

![2-((2-(Benzyloxy)ethyl)thio)benzo[D]thiazole](/img/structure/B14017791.png)
![Ethyl 7-(6-(4-aminophenyl)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)heptanoate](/img/structure/B14017805.png)
![1-(2-Chloroethyl)-3-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]urea](/img/structure/B14017809.png)
